2-((tert-Butoxycarbonyl)amino)-5,7-difluorobenzo[d]thiazol-4-yl trifluoromethanesulfonate 2-((tert-Butoxycarbonyl)amino)-5,7-difluorobenzo[d]thiazol-4-yl trifluoromethanesulfonate
Brand Name: Vulcanchem
CAS No.:
VCID: VC20729840
InChI: InChI=1S/C13H11F5N2O5S2/c1-12(2,3)24-11(21)20-10-19-7-8(25-27(22,23)13(16,17)18)5(14)4-6(15)9(7)26-10/h4H,1-3H3,(H,19,20,21)
SMILES:
Molecular Formula: C13H11F5N2O5S2
Molecular Weight: 434.4 g/mol

2-((tert-Butoxycarbonyl)amino)-5,7-difluorobenzo[d]thiazol-4-yl trifluoromethanesulfonate

CAS No.:

Cat. No.: VC20729840

Molecular Formula: C13H11F5N2O5S2

Molecular Weight: 434.4 g/mol

* For research use only. Not for human or veterinary use.

2-((tert-Butoxycarbonyl)amino)-5,7-difluorobenzo[d]thiazol-4-yl trifluoromethanesulfonate -

Specification

Molecular Formula C13H11F5N2O5S2
Molecular Weight 434.4 g/mol
IUPAC Name [5,7-difluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-benzothiazol-4-yl] trifluoromethanesulfonate
Standard InChI InChI=1S/C13H11F5N2O5S2/c1-12(2,3)24-11(21)20-10-19-7-8(25-27(22,23)13(16,17)18)5(14)4-6(15)9(7)26-10/h4H,1-3H3,(H,19,20,21)
Standard InChI Key QQZDYMSXQNQOAH-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)NC1=NC2=C(C(=CC(=C2S1)F)F)OS(=O)(=O)C(F)(F)F

Introduction

2-((tert-Butoxycarbonyl)amino)-5,7-difluorobenzo[d]thiazol-4-yl trifluoromethanesulfonate is a complex organic compound that belongs to the class of heterocyclic compounds. It is particularly noted for its use in organic synthesis, often serving as an intermediate in the production of pharmaceuticals and other specialty chemicals. This compound combines a benzothiazole ring with a tert-butoxycarbonyl (Boc) protecting group and a trifluoromethanesulfonate (triflate) group, which are crucial for its reactivity and stability.

Synthesis Methods

The synthesis of 2-((tert-Butoxycarbonyl)amino)-5,7-difluorobenzo[d]thiazol-4-yl trifluoromethanesulfonate typically involves several steps, starting from the preparation of the benzothiazole core. The introduction of the tert-butoxycarbonyl group is achieved through a standard protection reaction using di-tert-butyl dicarbonate (Boc2O) in the presence of a base. The triflate group is introduced via a triflation reaction, often using triflic anhydride.

Applications in Organic Synthesis

This compound is valuable in organic synthesis due to its reactive triflate group, which can participate in various cross-coupling reactions, such as Suzuki-Miyaura coupling. These reactions allow for the formation of complex molecules by introducing different aryl or alkyl groups onto the benzothiazole core.

Related Compounds

A closely related compound is 2-((tert-Butoxycarbonyl)amino)-5,7-difluorobenzo[d]thiazol-4-yl boronic acid, which is used as an intermediate in the synthesis of KRAS G12C inhibitors, highlighting the importance of these benzothiazole derivatives in pharmaceutical research .

Data Table: Comparison of Related Compounds

Compound NameMolecular FormulaMolecular WeightCAS Number
2-((tert-Butoxycarbonyl)amino)-5,7-difluorobenzo[d]thiazol-4-yl trifluoromethanesulfonateC13H11F5N2O5S2434.352415163-53-8
2-((tert-Butoxycarbonyl)amino)-5,7-difluorobenzo[d]thiazol-4-yl boronic acidC12H13BN2O4F2S330.112415163-54-9

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